N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide
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Overview
Description
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide is a synthetic organic compound that belongs to the class of thiochromenes. Thiochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluoro group and a prop-2-enoylamino moiety in the compound suggests it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiochromene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Prop-2-enoylamino Group: This step may involve amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(6-Fluoro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide: Lacks the sulfur atom, which might affect its biological activity.
N-(6-Chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide: Substitution of chlorine for fluorine could result in different chemical properties.
Uniqueness
The presence of both a fluoro group and a thiochromene core in N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide makes it unique compared to its analogs. This combination might confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-2-14(19)17-7-5-15(20)18-12-6-8-21-13-4-3-10(16)9-11(12)13/h2-4,9,12H,1,5-8H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMIHVJZHWKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCSC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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